Citrulline

Description

This compound is an amino acid. It is made from ornithine and carbamoyl phosphate in one of the central reactions in the urea cycle. It is also produced from arginine as a by-product of the reaction catalyzed by NOS family. Its name is derived from citrullus, the Latin word for watermelon, from which it was first isolated.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Glycine max, Capsicum annuum, and other organisms with data available.

This compound is a non-essential amino acid. In hepatocytes, L-citrulline is synthesized in the urea cycle by the addition of carbon dioxide and ammonia to ornithine. L-citrulline is converted into L-arginine by the enzymes argininosuccinate synthetase and argininosuccinate lyase in the presence of L-aspartate and ATP. Subsequently, L-arginine is converted to nitric oxide by nitric oxide synthase and L-citrulline is regenerated as a by-product.

L-CITRULLINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.

This compound is an amino acid. It is made from ornithine and carbamoyl phosphate in one of the central reactions in the urea cycle. It is also produced from arginine as a by-product of the reaction catalyzed by NOS family. Its name is derived from citrullus, the Latin word for watermelon, from which it was first isolated.

Properties

IUPAC Name |

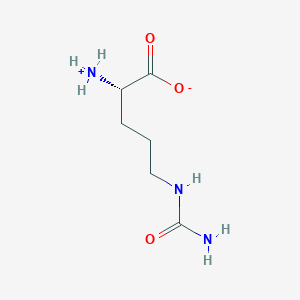

(2S)-2-amino-5-(carbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883373 |

Source

|

| Record name | Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

212 mg/mL |

Source

|

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-75-8 |

Source

|

| Record name | Citrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ornithine, N5-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VT07BGDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235.5 °C |

Source

|

| Record name | Citrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Enzymes of Endogenous Citrulline Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrulline, a non-proteinogenic amino acid, is a critical nexus in mammalian metabolism, centrally involved in nitrogen homeostasis, arginine bioavailability, and nitric oxide (NO) signaling. Understanding the enzymatic machinery governing its endogenous production is paramount for researchers in physiology, pathology, and pharmacology. This guide provides a detailed examination of the key enzymes responsible for this compound synthesis, their distinct biochemical roles, tissue-specific functions, and regulatory mechanisms. We will explore the primary this compound-producing pathways: the Nitric Oxide Synthase (NOS) family, which co-produces this compound and NO from arginine, and the Urea Cycle enzymes, particularly Ornithine Transcarbamoylase (OTC), which synthesizes this compound from ornithine and carbamoyl phosphate. Furthermore, this document details robust, field-proven methodologies for quantifying enzyme activity and this compound levels, offering step-by-step protocols and explaining the causal logic behind experimental design. This guide is intended to serve as an authoritative resource for professionals aiming to investigate or therapeutically target the intricate network of this compound metabolism.

Introduction: The Pivotal Role of this compound in Mammalian Metabolism

Endogenous this compound occupies unique and vital roles that extend far beyond its identity as a metabolic intermediate. Unlike proteinogenic amino acids, this compound is not incorporated into proteins during translation but is a key player in two fundamental metabolic cycles: the urea cycle for ammonia detoxification and the nitric oxide cycle for producing the signaling molecule NO.[1]

Free this compound metabolism is primarily governed by a triad of key enzymes with distinct tissue distributions that create three interconnected, yet functionally separate, pathways:

-

Hepatic Urea Cycle: In the liver, Ornithine Transcarbamoylase (OTC) produces this compound, which is immediately consumed by Argininosuccinate Synthase (ASS) for urea production. This pathway is compartmentalized and does not contribute significantly to circulating this compound levels.[1][2][3]

-

Nitric Oxide (NO) Synthesis: In numerous tissues, including the endothelium and neurons, Nitric Oxide Synthases (NOS) convert arginine to this compound and NO. In many of these cells, this compound is efficiently recycled back to arginine via ASS and Argininosuccinate Lyase (ASL) to ensure a sustained supply of substrate for NO production.[1][4]

-

Intestinal-Renal Axis for De Novo Arginine Synthesis: Small intestinal enterocytes are the primary site of de novo this compound synthesis from precursors like glutamine and proline.[5][6][7] This newly synthesized this compound is released into circulation, bypasses the liver, and is taken up by the kidneys, where it is converted back into arginine for systemic use.[1][6] This pathway effectively makes circulating this compound a "masked" form of arginine, protecting it from hepatic clearance.[1]

Given these critical roles, dysregulation of this compound-producing enzymes is implicated in a range of pathologies, from inherited metabolic disorders to cardiovascular disease and immune dysfunction. Consequently, the ability to accurately measure and modulate the activity of these enzymes is a key objective in both basic research and drug development.

The Core Enzymatic Pathways of this compound Production

The Nitric Oxide Synthase (NOS) Family

The NOS family of enzymes (EC 1.14.13.39) catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide (NO), a critical signaling molecule.[8] This reaction consumes molecular oxygen and NADPH as co-substrates.[8]

Reaction: 2 L-arginine + 3 NADPH + 3 H⁺ + 4 O₂ ⇌ 2 L-citrulline + 2 Nitric Oxide + 4 H₂O + 3 NADP⁺[8]

The ureido oxygen of the L-citrulline produced by this reaction is derived from molecular dioxygen, not from water.[9] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Found primarily in neuronal tissue, it plays a key role in neurotransmission.[8]

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium, its primary function is to produce NO for vasodilation and maintaining vascular tone.[8][10]

-

Inducible NOS (iNOS or NOS2): Synthesized in various cells, particularly macrophages, in response to inflammatory stimuli. It produces large amounts of NO as part of the immune response.[8][10]

The activity of nNOS and eNOS is tightly regulated by calcium-calmodulin binding, whereas iNOS activity is largely calcium-independent.[8]

The Urea Cycle Enzymes

While the complete urea cycle is primarily a hepatic function for ammonia detoxification, key enzymes in this pathway are responsible for the bulk of de novo this compound synthesis in other tissues, particularly the small intestine.

-

Ornithine Transcarbamoylase (OTC) OTC (EC 2.1.3.3) is a mitochondrial enzyme that catalyzes the condensation of L-ornithine and carbamoyl phosphate to form L-citrulline.[2][11][12][13] This is a central step in both the urea cycle and the intestinal synthesis of this compound for export into the bloodstream.[2][14] In mammals, OTC is expressed at high levels in the liver and the intestinal mucosa.[2][12] While hepatic OTC-produced this compound is channeled directly into the urea cycle, intestinal OTC is the primary source of circulating this compound.[2][12]

-

Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL) While ASS (EC 6.3.4.5) and ASL (EC 4.3.2.1) are primarily known for consuming this compound to produce arginine, their interplay is crucial for the "this compound-NO cycle."[15][16][17] In NO-producing cells, the this compound generated by NOS is efficiently recycled back to arginine by the sequential action of ASS and ASL.[4][17][18] This recycling is essential for sustaining NO production, especially when extracellular arginine is limited.[4] ASS is the rate-limiting enzyme in this recycling pathway.[15][17]

Inter-organ Metabolism and Pathway Visualization

The production and fate of this compound are a prime example of inter-organ metabolism. The small intestine is the factory for circulating this compound, which serves as a substrate for the kidneys to produce arginine for the rest of the body. Simultaneously, individual cells throughout the body utilize the NOS/ASS/ASL machinery to locally produce NO and recycle this compound.

Caption: Inter-organ flow and intracellular cycling of this compound.

Methodologies for Studying Endogenous this compound Production

Investigating the enzymes of this compound metabolism requires robust and validated assays. The choice of methodology depends on the research question, sample type, and required sensitivity.

Quantification of Enzyme Activity

A. Nitric Oxide Synthase (NOS) Activity Assay

The causality behind measuring NOS activity often relies on detecting its stable end-products, as NO itself is a transient radical. The most common method is the colorimetric Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of NO.[19] To account for the further oxidation of nitrite to nitrate (NO₃⁻), a nitrate reductase step is included to convert all nitrate back to nitrite before the Griess reaction.[19]

Field-Proven Insight: While the Griess assay is robust for in vitro systems and cell lysates, it can be confounded by dietary sources of nitrite/nitrate in vivo. For ultimate specificity, stable-isotope-labeled L-arginine (e.g., L-[guanidino-¹⁵N₂]-arginine) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. This allows for the direct measurement of ¹⁵N-labeled nitrite/nitrate, which can only be derived from NOS activity on the provided substrate.[20]

Experimental Protocol: Colorimetric NOS Activity Assay (Griess Method) [19]

This protocol is designed for measuring total NOS activity in tissue homogenates or cell lysates.

-

Sample Preparation:

-

Homogenize tissue or lyse cells in 10-20 volumes of ice-cold Homogenization Buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).[21]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[21]

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay). Keep the extract on ice.

-

-

NOS Reaction:

-

Prepare a Reaction Mixture containing: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 µM Tetrahydrobiopterin (BH₄), 2 µM FAD, 2 µM FMN, and 1 mM L-arginine. For Ca²⁺-dependent NOS (nNOS, eNOS), include 2 mM CaCl₂ and 1 µM Calmodulin.

-

In a microcentrifuge tube, add 50 µL of sample extract (containing 50-200 µg of protein).

-

Self-Validation: Prepare parallel control reactions:

-

Negative Control (Inhibitor): Add a broad-spectrum NOS inhibitor like L-NAME (1 mM final concentration) to a replicate sample.

-

Blank Control: Use homogenization buffer instead of sample extract.

-

-

Initiate the reaction by adding 50 µL of the Reaction Mixture to each tube.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by heating at 95°C for 5 minutes or by adding a precipitating agent.[19] Centrifuge to pellet protein.

-

-

Nitrate Reduction & Griess Reaction:

-

Transfer 50 µL of the deproteinized supernatant to a 96-well plate.

-

Prepare nitrite standards (0-100 µM sodium nitrite) in homogenization buffer.

-

Add 10 µL of Nitrate Reductase and 10 µL of NADPH (10 mM) to each well. Incubate at room temperature for 20-30 minutes.[19]

-

Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature, protected from light.[19]

-

-

Data Analysis:

-

Measure absorbance at 540 nm.[19]

-

Subtract the blank reading from all standards and samples.

-

Generate a standard curve by plotting absorbance vs. nitrite concentration.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Express NOS activity as pmol of NO (nitrite) produced per minute per mg of protein.

-

Quantification of this compound

Directly measuring this compound levels in biological fluids (plasma, urine) or cell extracts provides a snapshot of its net production and consumption.

A. High-Performance Liquid Chromatography (HPLC)

HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) followed by fluorescence detection is a reliable and widely used method for quantifying amino acids, including this compound.[22]

Field-Proven Insight: A key challenge in HPLC is achieving baseline separation of structurally similar amino acids, particularly arginine, this compound, and asymmetric dimethylarginine (ADMA).[22] Method optimization, including careful control of mobile phase pH and composition, is critical for accurate quantification.[22] For complex matrices, Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity.[23]

B. Colorimetric Assays

Simpler colorimetric methods, often based on the reaction of this compound with diacetyl monoxime (or similar reagents) under strongly acidic conditions, are available in kit formats.[24] These are suitable for high-throughput screening but may lack the specificity of chromatographic methods.

Workflow Visualization: this compound Quantification by LC-MS/MS

Caption: A typical workflow for quantifying this compound using LC-MS/MS.

Summary Data and Comparative Analysis

For ease of reference, the key characteristics of the primary enzymes involved in endogenous this compound production are summarized below.

| Enzyme | EC Number | Primary Location(s) | Substrates | Products | Key Regulator(s) |

| nNOS (NOS1) | 1.14.13.39 | Neurons, Skeletal Muscle | L-Arginine, O₂, NADPH | L-Citrulline, NO | Ca²⁺/Calmodulin |

| eNOS (NOS3) | 1.14.13.39 | Endothelial Cells | L-Arginine, O₂, NADPH | L-Citrulline, NO | Ca²⁺/Calmodulin, Shear Stress |

| iNOS (NOS2) | 1.14.13.39 | Macrophages, Immune Cells | L-Arginine, O₂, NADPH | L-Citrulline, NO | Transcriptional (Cytokines) |

| OTC | 2.1.3.3 | Liver & Intestinal Mitochondria | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Substrate availability |

| ASS1 | 6.3.4.5 | Cytosol (most tissues) | L-Citrulline, Aspartate, ATP | Argininosuccinate | Substrate availability, p53 |

| ASL | 4.3.2.1 | Cytosol (most tissues) | Argininosuccinate | L-Arginine, Fumarate | Product inhibition |

Conclusion and Future Directions

The enzymatic pathways responsible for endogenous this compound production are fundamental to nitrogen metabolism, vascular health, and immune function. The tissue-specific expression and distinct regulatory mechanisms of the NOS family and urea cycle enzymes create a sophisticated network that controls both systemic arginine availability and local NO signaling. For researchers and drug developers, a thorough understanding of these enzymes, coupled with the application of validated analytical methods, is essential for dissecting their roles in health and disease. Future research will likely focus on the intricate post-translational regulation of these enzymes and the development of isoform-specific inhibitors or activators to provide more targeted therapeutic interventions.

References

- BenchChem. (n.d.). Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity.

-

Wikipedia. (2024). Nitric oxide synthase. Retrieved from [Link]

-

Feldman, P. L., Griffith, O. W., & Stuehr, D. J. (1994). On the mechanism of the nitric oxide synthase-catalyzed conversion of N omega-hydroxyl-L-arginine to this compound and nitric oxide. Journal of Medicinal Chemistry, 37(14), 2141-2146. Retrieved from [Link]

-

Tsikas, D. (2007). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Molecular Biology, 359, 141-158. Retrieved from [Link]

-

Revive Active. (n.d.). The Link Between L-Arginine and Nitric Oxide Production. Retrieved from [Link]

-

Hecker, M., Sessa, W. C., Harris, H. J., Anggard, E. E., & Vane, J. R. (1990). Endothelial nitric oxide production is tightly coupled to the this compound-NO cycle. Proceedings of the National Academy of Sciences, 87(21), 8612-8616. Retrieved from [Link]

-

Brunton, J. A., Bertolo, R. F., Pencharz, P. B., & Ball, R. O. (2012). De novo synthesis is the main source of ornithine for this compound production in neonatal pigs. American Journal of Physiology-Endocrinology and Metabolism, 303(10), E1249-E1257. Retrieved from [Link]

-

Curis, E., Nicolis, I., Moinard, C., Osowska, S., Zerrouk, N., Benazeth, S., & Cynober, L. (2005). Almost all about this compound in mammals. Amino acids, 29(3), 177-205. Retrieved from [Link]

-

Wikipedia. (2024). Ornithine transcarbamylase. Retrieved from [Link]

-

Caldovic, L., & Tuchman, M. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 745528. Retrieved from [Link]

-

Baskin, K. M., & Thompson, P. R. (2016). Chemical and biological methods to detect posttranslational modifications of arginine. Chemical Society Reviews, 45(11), 3021-3039. Retrieved from [Link]

-

Breuillard, C., Cynober, L., & Moinard, C. (2015). This compound, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use. Nutrients, 7(5), 3921-3939. Retrieved from [Link]

-

Caldovic, L., & Tuchman, M. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 745528. Retrieved from [Link]

-

Allerton, T. D., Proctor, D. N., Stephens, J. M., Dugas, T. R., Spielmann, G., & Irving, B. A. (2018). Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance. Nutrients, 10(12), 1952. Retrieved from [Link]

-

Zhang, Y., Wang, M., & Wu, Z. (2022). Argininosuccinate synthase 1, arginine deprivation therapy and cancer management. Frontiers in Oncology, 12, 931324. Retrieved from [Link]

-

Wikipedia. (2024). Argininosuccinate synthase. Retrieved from [Link]

-

da Silva, V. R., Zortea, K., & Schuch, F. B. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Foods, 10(11), 2841. Retrieved from [Link]

-

Caldovic, L., & Tuchman, M. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 745528. Retrieved from [Link]

-

Stuehr, D. J., Kwon, N. S., Nathan, C. F., Griffith, O. W., Feldman, P. L., & Wiseman, J. (1990). L-citrulline production from L-arginine by macrophage nitric oxide synthase. The ureido oxygen derives from dioxygen. Journal of Biological Chemistry, 265(23), 13403-13406. Retrieved from [Link]

-

UniProt. (n.d.). OTC - Ornithine transcarbamylase, mitochondrial - Bos taurus (Bovine). Retrieved from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2022). This compound depletion by ASS1 is required for proinflammatory macrophage activation and immune responses. Science Advances, 8(5), eabl5274. Retrieved from [Link]

-

Erez, A., Nagamani, S. C., & Lee, B. (2011). Involvement of argininosuccinate lyase in various metabolic and biochemical pathways. Journal of Inherited Metabolic Disease, 34(1), 3-11. Retrieved from [Link]

-

Gonzalez, A. M., & Trexler, E. T. (2020). Dietary supplements for improving nitric-oxide synthesis. Journal of the International Society of Sports Nutrition, 17(1), 31. Retrieved from [Link]

-

Le Bacquer, O., Combret, S., Darmaun, D., & Moinard, C. (2002). Determination of this compound in human plasma, red blood cells and urine by electron impact (EI) ionization gas chromatography-mass spectrometry. Journal of Chromatography B, 772(2), 269-276. Retrieved from [Link]

-

Tsai, W. B., Aiba, I., Lee, Y. J., Feun, L., Savaraj, N., & Kuo, M. T. (2017). Argininosuccinate synthase 1 is an intrinsic Akt repressor transactivated by p53. Science Advances, 3(10), e1700646. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

-

Marini, J. C., Agarwal, U., & Didelija, I. C. (2012). Enteral arginase II provides ornithine for this compound synthesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(6), G652-G660. Retrieved from [Link]

-

Kumar, S., Kumar, V., Kumar, A., & Kumar, S. (2017). Simultaneous determination of arginine, this compound, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography. Journal of Laboratory Physicians, 9(4), 284-289. Retrieved from [Link]

-

Erez, A., Nagamani, S. C., & Lee, B. (2011). Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria. Journal of Biological Chemistry, 286(48), 41487-41495. Retrieved from [Link]

-

Hardy, T. A., & May, J. M. (2002). Promotion of nitric oxide production: mechanisms, strategies, and possibilities. American Journal of Physiology-Cell Physiology, 282(5), C957-C970. Retrieved from [Link]

-

Wikipedia. (2024). Argininosuccinate lyase. Retrieved from [Link]

-

Wu, G. (2022). Synthesis of this compound and arginine from proline in the enterocytes of the small intestine of most mammals (including humans and pigs). ResearchGate. Retrieved from [Link]

-

Tomimatsu, T., Horie, K., & Muro, S. (2016). Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. Journal of Bioscience and Bioengineering, 121(2), 232-236. Retrieved from [Link]

-

KAGGLE. (n.d.). This compound, Arginine, and Nitric Oxide: How Better Blood Flow Supports A Cool Body. Retrieved from [Link]

-

Husson, A., Brasse-Lagnel, C., Fairand, A., Renou, J. P., & Lavoinne, A. (2003). Argininosuccinate synthase: at the center of arginine metabolism. Pulmonary Pharmacology & Therapeutics, 16(5), 279-290. Retrieved from [Link]

-

da Silva, V. R., Zortea, K., & Schuch, F. B. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Foods, 10(11), 2841. Retrieved from [Link]

-

Nagamani, S. C. S., Erez, A., & Lee, B. (2011). Argininosuccinate Lyase Deficiency. GeneReviews®. Retrieved from [Link]

-

ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

-

ResearchGate. (2017). Pathways for the provision of ornithine for this compound synthesis. Retrieved from [Link]

-

Norris, A. W., & Rich, S. S. (1998). L-citrulline immunostaining identifies nitric oxide production sites within neurons. Journal of Neuroscience, 18(1), 211-223. Retrieved from [Link]

-

AccessAnesthesiology. (n.d.). Argininosuccinic Acid Lyase Deficiency (ASLD). Retrieved from [Link]

-

Marini, J. C., Agarwal, U., & Didelija, I. C. (2011). Arginine and Ornithine Are the Main Precursors for this compound Synthesis in Mice. The Journal of Nutrition, 141(10), 1801-1807. Retrieved from [Link]

-

Lih, T. M., Chen, T. Y., & Chen, Y. J. (2023). A quantitative and site-specific atlas of the in vivo citrullinome reveals widespread existence of citrullination. bioRxiv. Retrieved from [Link]

-

Luiking, Y. C., Ten Have, G. A., Wolfe, R. R., & Deutz, N. E. (2012). Arginine de novo and nitric oxide production in disease states. American Journal of Physiology-Endocrinology and Metabolism, 303(10), E1177-E1189. Retrieved from [Link]

-

Lee, Y. J., Lih, T. M., Chen, T. Y., & Chen, Y. J. (2018). Mapping Citrullinated Sites in Multiple Organs of Mice Using Hypercitrullinated Library. Journal of Proteome Research, 17(11), 3848-3859. Retrieved from [Link]

Sources

- 1. bevital.no [bevital.no]

- 2. researchgate.net [researchgate.net]

- 3. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial nitric oxide production is tightly coupled to the this compound-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. De novo synthesis is the main source of ornithine for this compound production in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 9. L-citrulline production from L-arginine by macrophage nitric oxide synthase. The ureido oxygen derives from dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reviveactive.com [reviveactive.com]

- 11. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 13. uniprot.org [uniprot.org]

- 14. Ornithine Transcarbamylase – From Structure to Metabolism: An Update [ouci.dntb.gov.ua]

- 15. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 16. This compound depletion by ASS1 is required for proinflammatory macrophage activation and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Simultaneous determination of arginine, this compound, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - Journal of Laboratory Physicians [jlabphy.org]

- 23. jst.go.jp [jst.go.jp]

- 24. Chemical and biological methods to detect posttranslational modifications of arginine - PMC [pmc.ncbi.nlm.nih.gov]

cellular transport mechanisms for L-citrulline uptake

An In-Depth Technical Guide to the Cellular Transport Mechanisms for L-Citrulline Uptake

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of L-Citrulline Transport

L-citrulline, a non-proteinogenic α-amino acid, occupies a unique and critical position in mammalian physiology. It is a key intermediate in the urea cycle and serves as the primary endogenous precursor for L-arginine, the substrate for nitric oxide synthases (NOS).[1][2] This intestinal-renal axis, where L-citrulline synthesized in the gut is converted to L-arginine in the kidneys, is fundamental for maintaining systemic L-arginine availability and, consequently, nitric oxide (NO) production.[3][4] Unlike L-arginine, L-citrulline bypasses significant first-pass splanchnic and hepatic extraction, making it a more bioavailable precursor for systemic L-arginine synthesis.[5][6]

Understanding the molecular machinery that governs L-citrulline's movement across cellular membranes is paramount. For drug development professionals, elucidating these transport pathways is crucial for designing therapeutic strategies that target NO-dependent signaling, managing urea cycle disorders, and improving muscle protein homeostasis. For researchers, these mechanisms offer insights into cellular metabolism, nutrient sensing, and the pathophysiology of diseases ranging from cardiovascular conditions to neurovascular dysfunction. This guide provides a detailed exploration of the known L-citrulline transporters, their kinetic properties, and the robust experimental methodologies required for their investigation.

The Transporter Repertoire: Key Players in L-Citrulline Cellular Uptake

L-citrulline uptake is not mediated by a single transporter but by a diverse array of transmembrane proteins from the Solute Carrier (SLC) superfamily. The expression and activity of these transporters are highly tissue- and cell-specific, reflecting the distinct metabolic roles of L-citrulline throughout the body.[5] Transport can be broadly categorized into sodium (Na⁺)-dependent and Na⁺-independent systems.

Sodium (Na⁺)-Dependent Transport Systems

These transporters utilize the electrochemical gradient of sodium to drive L-citrulline into the cell against its concentration gradient.

-

System B⁰⁺ (SLC6A19): This transporter is prominently involved in the apical absorption of neutral amino acids in the small intestine and their reabsorption in the kidney's proximal tubules. Studies using human kidney proximal tubular cells (HK-2) have demonstrated that silencing SLC6A19 significantly decreases L-citrulline uptake, confirming its role in renal handling of this amino acid.[7]

-

System ASC (e.g., ASCT2/SLC1A5): While primarily known for transporting small neutral amino acids like alanine, serine, and cysteine, System ASC has been suggested as a potential pathway for L-citrulline transport across enterocytes.[3][8]

-

System N (SNATs/SLC38 family): In rat aortic smooth muscle cells (RASMCs), a component of L-citrulline influx is Na⁺-dependent and inhibited by L-glutamine, a characteristic feature of System N transporters.[1] This pathway may be particularly relevant in vascular tissues for regulating the substrate pool for NO synthesis.

Sodium (Na⁺)-Independent Transport Systems

These systems facilitate the diffusion of L-citrulline across the membrane, often in exchange for other amino acids, and do not directly depend on the sodium gradient.

-

System L (LAT1/SLC7A5): The L-type amino acid transporter 1 (LAT1) is a major player in L-citrulline transport, particularly across biological barriers. It functions as a heterodimer, requiring association with the heavy chain 4F2hc (CD98/SLC3A2) for stable expression at the plasma membrane.[9][10]

-

Blood-Brain Barrier (BBB): Studies using immortalized rat brain capillary endothelial cells (TR-BBB) have conclusively identified LAT1 as the primary transporter for L-citrulline into the brain.[11][12][13] Its uptake is strongly inhibited by the classic System L inhibitor, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).[11][12] This is critical for neuroprotective strategies, as L-citrulline can support neuronal arginine levels.[14]

-

Other Tissues: System L is also a primary mediator of L-citrulline uptake in vascular smooth muscle cells.[1]

-

-

System b⁰⁺ (b⁰⁺AT/SLC7A9): This transporter, which forms a heterodimer with rBAT (SLC3A1), facilitates the transport of neutral and cationic amino acids. Alongside B⁰AT1, it is a key contributor to L-citrulline reabsorption in the apical membrane of renal tubule cells.[7]

The following diagram illustrates the primary transporters involved in L-citrulline uptake in a polarized epithelial cell, such as an enterocyte or a renal proximal tubule cell.

Caption: Key L-Citrulline Transporters in Epithelial Cells.

Quantitative Insights: Kinetic Properties of L-Citrulline Transport

Understanding the affinity (Kₘ) and maximum velocity (Vₘₐₓ) of transporters is essential for predicting uptake rates at physiological concentrations and identifying potential saturation points. L-citrulline transport is characterized by the involvement of both high-affinity and low-affinity systems, depending on the cell type.

| Cell/Tissue Type | Model | Transport System(s) | Kₘ (Affinity) | Vₘₐₓ (Capacity) | Reference |

| Rat Brain Endothelium | TR-BBB cell line | High-Affinity (LAT1) | 30.9 ± 1.0 µM | 185 nmol/mg/min | [11][12] |

| Low-Affinity | 1.69 ± 0.43 mM | 3.19 µmol/mg/min | [11][12] | ||

| Rat Aortic Smooth Muscle | Primary culture | System L / System N | 1.6 ± 0.2 mM | 5.9 ± 0.6 pmol/µg protein/min | [1] |

| Rat Small Intestine | Everted sacs | Na⁺-dependent | 4.10 ± 0.86 mM | 18.7 ± 1.66 µmol/g tissue/30 min | [8] |

| Human Kidney Tubule | HK-2 cell line | Na⁺-dependent & Na⁺-independent | Two Na⁺-dependent systems identified | Kinetic values not specified | [7] |

This table summarizes reported kinetic parameters. Direct comparison should be made with caution due to differences in experimental models, units, and conditions.

The data reveal a key insight: at the blood-brain barrier, a high-affinity system (LAT1) ensures efficient L-citrulline uptake even at low physiological plasma concentrations, while lower-affinity systems in tissues like the intestine and smooth muscle handle bulk transport.[1][8][11]

Experimental Methodologies: A Guide to Studying L-Citrulline Transport

Robust and reproducible methodologies are the bedrock of transporter research. The following protocols provide a self-validating framework for characterizing L-citrulline uptake in vitro.

Core Protocol: Radiolabeled L-Citrulline Uptake Assay in Cultured Cells

This is the gold-standard method for quantifying transporter activity. The principle is to measure the initial rate of uptake of a radiolabeled substrate (e.g., [¹⁴C]L-citrulline) over a short time course, before intracellular metabolism or efflux significantly alters the measurement.

Causality Behind Experimental Choices:

-

Radiolabel ([¹⁴C] or [³H]): Provides high sensitivity for detecting low transport rates.

-

Initial Rate Measurement (short time points): Crucial for measuring transporter activity specifically, avoiding confounding factors like substrate metabolism or transporter recycling. Transport in RASMCs, for example, remains linear for up to 30 minutes.[1]

-

HEPES-buffered Krebs Solution: Maintains physiological pH and ionic strength, critical for transporter function.[1]

-

Na⁺-free Buffer: Replacing NaCl with choline-Cl is a classic technique to distinguish Na⁺-dependent transport from Na⁺-independent mechanisms. A significant reduction in uptake in Na⁺-free buffer is strong evidence for the involvement of a Na⁺-coupled transporter.

-

Competitive Inhibition: Using a 10- to 50-fold excess of unlabeled amino acids helps to identify the transporter family. For example, inhibition by BCH points to System L, while inhibition by L-arginine would suggest a cationic amino acid transporter (CAT).[1][11]

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., TR-BBB, HK-2, endothelial cells) in 24- or 48-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HEPES-buffered Krebs solution (HBK) to remove residual medium.

-

Initiation of Transport: Add the uptake solution containing [¹⁴C]L-citrulline (e.g., 1 µCi/mL) and a defined concentration of unlabeled L-citrulline. For inhibition studies, pre-incubate cells with the inhibitor for a short period (e.g., 10-15 min) before adding the uptake solution containing the radiolabel and inhibitor.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) to measure the initial uptake rate.

-

Termination of Transport: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the monolayers three times with 1 mL of ice-cold HBK. The cold temperature instantly stops all metabolic and transport processes.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein concentration using a standard method (e.g., BCA or Bradford assay).

-

-

Data Analysis: Express the uptake as pmol or nmol of L-citrulline per mg of protein per minute. Subtract non-specific binding measured in parallel wells at 4°C.

Caption: Workflow for a Radiolabeled L-Citrulline Uptake Assay.

Confirmatory Protocol: siRNA-Mediated Transporter Knockdown

To definitively prove that a specific transporter (e.g., LAT1) is responsible for the observed uptake, small interfering RNA (siRNA) can be used to silence its gene expression.

Step-by-Step Methodology:

-

Transfection: Transfect confluent cells with either a validated siRNA targeting the transporter's mRNA (e.g., SLC7A5 for LAT1) or a non-targeting (scrambled) control siRNA using a suitable transfection reagent.

-

Incubation: Culture the cells for 48-72 hours to allow for mRNA degradation and protein turnover, resulting in reduced transporter levels at the cell surface.

-

Validation of Knockdown: Harvest a subset of cells from each condition. Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene (e.g., GAPDH). A significant reduction in mRNA in the target siRNA group compared to the control confirms successful knockdown.[11]

-

Functional Assay: Perform the radiolabeled L-citrulline uptake assay as described in Protocol 3.1 on the remaining cells.

-

Analysis: A statistically significant decrease in L-citrulline uptake in the knockdown cells compared to the control cells provides strong evidence for the transporter's involvement.[11]

Conclusion and Future Directions

The cellular uptake of L-citrulline is a complex process orchestrated by multiple transporters from the SLC superfamily, with Systems L, B⁰⁺, and b⁰⁺ being the predominant players in key tissues like the brain, kidney, and intestine.[1][7][11] The specific transporter repertoire and their kinetic properties are tailored to the physiological demands of each cell type. The experimental frameworks provided here offer a robust approach to dissecting these mechanisms further.

Future research should focus on the regulation of these transporters in pathological states, the potential for drug-nutrient interactions at the transporter level, and the development of transporter-specific agonists or antagonists. Leveraging this detailed molecular understanding will be instrumental in harnessing the full therapeutic potential of L-citrulline.

References

-

Mitsuoka, K., et al. (2009). Transport characteristics of L-citrulline in renal apical membrane of proximal tubular cells. Biopharmaceutics & Drug Disposition, 30(5), 245-253. [Link]

-

Pérez-Guisado, J., & Jakeman, P. M. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Applied Sciences, 11(7), 3293. [Link]

-

Wileman, S. M., et al. (2003). Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ. British Journal of Pharmacology, 140(1), 159-167. [Link]

-

PubChem. (n.d.). superpathway of L-citrulline metabolism. PubChem Pathway. [Link]

-

Lee, Y. J., & Kang, Y. S. (2017). Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells). Journal of Biomedical Science, 24(1), 34. [Link]

-

Bahri, S., et al. (2013). Transport of L-Citrulline in Neural Cell Cultures. Neurochemical Research, 38(8), 1642-1653. [Link]

-

Breuillard, C., et al. (2015). This compound: From metabolism to therapeutic use. Nutrition, 31(3), 445-451. [Link]

-

Lee, Y. J., & Kang, Y. S. (2017). Characteristics of L-Citrulline Transport Through Blood-Brain Barrier in the Brain Capillary Endothelial Cell Line (TR-BBB Cells). Journal of Biomedical Science, 24, 34. [Link]

-

Indiveri, C., et al. (2011). Studying amino acid transport using liposomes. Methods in Molecular Biology, 715, 247-260. [Link]

-

Johal, S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 4(3), 102439. [Link]

-

Indiveri, C., et al. (2011). Studying Amino Acid Transport Using Liposomes. Springer Nature Experiments. [Link]

-

Vadgama, J. V., & Evered, D. F. (1992). Characteristics of L-citrulline transport across rat small intestine in vitro. Pediatric Research, 32(4), 472-478. [Link]

-

Jäger, M., et al. (2022). This compound, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use. Nutrients, 14(11), 2247. [Link]

-

Vadgama, J. V., & Evered, D. F. (1992). Characteristics of L-citrulline transport across rat small intestine in vitro. Pediatric Research, 32(4), 472-478. [Link]

-

Lee, Y. J., & Kang, Y. S. (2018). L-Citrulline restores nitric oxide level and cellular uptake at the brain capillary endothelial cell line (TR-BBB cells) with glutamate cytotoxicity. Microvascular Research, 120, 43-50. [Link]

-

Lee, Y. J., & Kang, Y. S. (2017). Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells). Journal of Biomedical Science, 24(1), 34. [Link]

-

Suda, M., et al. (1993). Regulation of L-arginine synthesis from L-citrulline by L-glutamine in endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 265(6), H1965-H1971. [Link]

-

McDonald, K. K., et al. (2007). Interaction of the endothelial nitric oxide synthase with the CAT-1 arginine transporter enhances NO release by a mechanism not involving arginine transport. Biochemical Journal, 405(2), 281-288. [Link]

-

Allerton, T. D., et al. (2018). l-Citrulline Supplementation: Impact on Cardiometabolic Health. Nutrients, 10(7), 921. [Link]

-

Lee, Y. J., & Kang, Y. S. (2018). l-Citrulline restores nitric oxide level and cellular uptake at the brain capillary endothelial cell line (TR-BBB cells) with glutamate cytotoxicity. Microvascular Research, 120, 43-50. [Link]

-

Tegeder, I., & Tegeder, I. (2020). Amino Acid Transporters in Plants: Identification and Function. Plants, 9(8), 934. [Link]

-

Schmidlin, A., & Wiesinger, H. (2000). Transport of L-Citrulline in Neural Cell Cultures. Neurochemical Research, 25(6), 809-813. [Link]

-

Schwedhelm, E., et al. (2008). Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism. British Journal of Clinical Pharmacology, 65(1), 51-59. [Link]

-

Wang, J., et al. (2021). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 12, 750206. [Link]

-

Wang, Q., & Holst, J. (2015). The role of L-type amino acid transporter 1 in human tumors. Future Oncology, 11(3), 485-499. [Link]

-

Tegeder, I., & Tegal, D. (2020). Amino Acid Transporters in Plants: Identification and Function. Plants, 9(8), 934. [Link]

-

Rougé, C., et al. (2003). Pharmacokinetic parameters of plasma this compound after this compound loads in normal subjects. Clinical Nutrition, 22(5), 461-466. [Link]

-

Solvo Biotechnology. (n.d.). LAT1 - Transporters. Solvo Biotechnology. [Link]

-

Jalkanen, A. J., et al. (2017). L-Type amino acid transporter 1 as a target for drug delivery. Expert Opinion on Drug Delivery, 14(6), 705-717. [Link]

Sources

- 1. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health | MDPI [mdpi.com]

- 4. This compound, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport characteristics of L-citrulline in renal apical membrane of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics of L-citrulline transport across rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]

- 10. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Citrulline in Nitric Oxide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the physiological role of L-citrulline in the synthesis of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathophysiological processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical pathways, regulatory mechanisms, and experimental methodologies central to the citrulline-NO axis.

Introduction: Beyond the Urea Cycle - this compound as a Key Regulator of Nitric Oxide Homeostasis

L-citrulline, a non-proteinogenic amino acid, has traditionally been recognized for its integral role in the urea cycle, facilitating the detoxification of ammonia. However, its significance extends far beyond this metabolic pathway. Emerging evidence has solidified L-citrulline's position as a critical precursor for the synthesis of L-arginine, the direct substrate for nitric oxide synthases (NOS), thereby playing a pivotal role in regulating the production of nitric oxide.[[“]][[“]][3] Diminished NO availability is implicated in a range of pathologies, including hypertension, atherosclerosis, and other cardiovascular diseases, making the this compound-arginine-NO pathway a key target for therapeutic intervention.[4][5][6] This guide will dissect the intricate mechanisms governing this pathway and provide practical insights into its experimental investigation.

Section 1: The Biochemical Nexus: The this compound-Arginine-Nitric Oxide Pathway

The synthesis of nitric oxide from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). This process yields L-citrulline as a co-product.[7][8] The regeneration of L-arginine from L-citrulline, often referred to as the this compound-NO cycle or the this compound-arginine pathway, is crucial for sustaining NO production, particularly in the vascular endothelium.[9][10][11]

The Core Reaction: Nitric Oxide Synthase Activity

There are three main isoforms of NOS:

-

Endothelial NOS (eNOS or NOS3): Primarily expressed in endothelial cells, eNOS is responsible for the continuous production of NO, which is essential for maintaining vascular tone and overall cardiovascular health.[4][12]

-

Neuronal NOS (nNOS or NOS1): Found predominantly in neuronal tissue, nNOS-derived NO functions as a neurotransmitter.

-

Inducible NOS (iNOS or NOS2): This isoform is expressed in various immune cells in response to inflammatory stimuli and produces large amounts of NO as part of the immune response.[12][13]

The catalytic reaction involves the five-electron oxidation of a guanidino nitrogen of L-arginine, consuming molecular oxygen and NADPH as co-substrates, to produce nitric oxide and L-citrulline.[7]

The Regenerative Loop: The this compound-NO Cycle

The L-citrulline produced during NO synthesis is not a terminal product. It is efficiently recycled back to L-arginine via the sequential action of two cytosolic enzymes:

-

Argininosuccinate Synthase (ASS): Catalyzes the condensation of L-citrulline and L-aspartate to form argininosuccinate.

-

Argininosuccinate Lyase (ASL): Cleaves argininosuccinate to yield L-arginine and fumarate.

This intracellular recycling pathway ensures a sustained supply of L-arginine for NOS, which is particularly critical for eNOS activity in endothelial cells.[9][14]

The Advantage of L-Citrulline Supplementation

Oral supplementation with L-arginine has shown limited efficacy in increasing NO production due to extensive first-pass metabolism by arginase in the intestines and liver.[5] In contrast, L-citrulline bypasses this intestinal and hepatic metabolism, is readily absorbed, and is efficiently converted to L-arginine in the kidneys and other tissues.[5][15][16] This makes L-citrulline a more effective strategy for increasing systemic L-arginine levels and enhancing NO synthesis.[[“]][[“]]

Section 2: Regulation of Endothelial Nitric Oxide Synthase (eNOS)

The activity of eNOS is tightly regulated at multiple levels to ensure precise control of NO production.

Post-Translational Modifications

-

Phosphorylation: Phosphorylation at specific serine and threonine residues can either activate or inhibit eNOS activity. For instance, phosphorylation at Ser1177 is a key activating event.[12][17]

-

Protein-Protein Interactions: eNOS activity is modulated by its interaction with other proteins. Caveolin-1, for example, acts as a negative regulator, while calmodulin and heat shock protein 90 (Hsp90) are positive regulators.[17][18]

-

Subcellular Localization: The localization of eNOS to caveolae in the plasma membrane is crucial for its proper function and regulation.[4][18]

Transcriptional Regulation

The expression of the eNOS gene is influenced by various physiological and pathological stimuli, including shear stress from blood flow.[19]

Section 3: Experimental Methodologies for Investigating the this compound-NO Pathway

A robust understanding of the this compound-NO pathway necessitates accurate and reliable experimental methods to quantify its key components and enzymatic activities.

Measurement of Nitric Oxide Synthase (NOS) Activity

Two primary methods are widely used to determine NOS activity:

-

The L-Citrulline Assay: This classic radiochemical assay measures the conversion of L-[³H]arginine to L-[³H]this compound.[20][21] While sensitive, it requires the handling of radioactive materials.

-

The Griess Assay: This is a colorimetric method that indirectly measures NOS activity by quantifying the accumulation of its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[20][22] For accurate assessment of total NO production, nitrate must first be converted to nitrite using nitrate reductase.[20]

| Parameter | L-Citrulline Assay | Griess Assay |

| Principle | Measures the formation of radiolabeled L-citrulline from L-arginine. | Colorimetric detection of nitrite, a stable breakdown product of NO. |

| Advantages | Direct measurement of NOS activity. High sensitivity. | Non-radioactive, lower cost, suitable for high-throughput screening. |

| Disadvantages | Requires handling of radioactive isotopes. | Indirect measurement, potential for interference from other sources of nitrite/nitrate. |

| Typical Units | pmol L-citrulline/min/mg protein | pmol NO/min/mg protein |

Quantification of this compound and Arginine

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the accurate quantification of L-citrulline and L-arginine in biological samples such as plasma, cell lysates, and tissue homogenates.[23]

Experimental Protocol: Measurement of NOS Activity in Cell Lysates using the Griess Assay

This protocol provides a step-by-step methodology for determining NOS activity in cultured cells.

Materials:

-

Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford or BCA protein assay kit

-

NOS assay buffer

-

NADPH

-

L-arginine

-

Nitrate reductase

-

Griess Reagent (Reagent 1: Sulfanilamide in HCl; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay.[22]

-

-

NOS Reaction:

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 50-100 µg of protein) to each well.

-

Add NOS assay buffer, NADPH, and L-arginine to initiate the reaction.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).[22]

-

-

Nitrate Reduction:

-

Add nitrate reductase to each well to convert nitrate to nitrite.

-

Incubate as per the manufacturer's instructions.

-

-

Colorimetric Reaction:

-

Add Griess Reagent 1 and then Griess Reagent 2 to each well.

-

Incubate in the dark at room temperature for 10-15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Express NOS activity as pmol of NO produced per minute per mg of protein.

-

Section 4: Clinical and Therapeutic Implications

The profound influence of the this compound-NO pathway on vascular health has positioned it as a promising target for therapeutic interventions in a variety of cardiovascular and metabolic diseases.

Cardiovascular Health

L-citrulline supplementation has been shown to improve endothelial function, reduce blood pressure, and enhance blood flow in individuals with hypertension and other cardiovascular conditions.[6][24][25] Its ability to effectively increase NO bioavailability underlies these beneficial effects.

Exercise Performance

By enhancing blood flow to skeletal muscles, L-citrulline may improve oxygen and nutrient delivery, potentially leading to enhanced exercise performance and reduced muscle fatigue.[24][26]

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of modulating the this compound-NO pathway in various disease states. This includes optimizing dosing strategies for L-citrulline supplementation and exploring the development of novel pharmacological agents that target key enzymes in this pathway.

Conclusion

L-citrulline is a central player in the regulation of nitric oxide synthesis, serving as a highly effective precursor for L-arginine. A thorough understanding of the biochemical intricacies of the this compound-NO cycle, the complex regulation of NOS enzymes, and the appropriate experimental methodologies is paramount for researchers and drug development professionals. The continued investigation of this vital pathway holds significant promise for the development of novel therapeutic strategies to combat a wide range of diseases characterized by impaired nitric oxide signaling.

References

- Regulation of endothelial nitric oxide synthase. (2002). Annual Review of Physiology, 64, 749-774.

- Molecular mechanisms involved in the regulation of the endothelial nitric oxide synthase. (n.d.). Molecular Aspects of Medicine.

- Does L-Citrulline increase nitric oxide (NO) production by serving as a precursor to L-arginine? - Consensus. (n.d.).

- Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance. (2022). Nutrients, 14(19), 4153.

- Lthis compound Nitric Oxide Regul

- l-citrulline boosts nitric oxide - Consensus. (n.d.).

- Nitric oxide synthase. (n.d.). In Wikipedia.

- Nitric oxide synthases: regulation and function. (2009). European Heart Journal, 30(7), 833–840.

- Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium. (2014). Frontiers in Physiology, 5.

- Regulation of endothelial nitric oxide synthase activity and gene expression. (2002). IUBMB Life, 53(1), 15-19.

- Therapeutic use of this compound in cardiovascular disease. (2006). Cardiovascular Drug Reviews, 24(3-4), 275-290.

- Relationship: Cardiovascular Disease and l-citrulline - Caring Sunshine. (n.d.).

- Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. (2015). Journal of Medicinal Chemistry, 58(12), 4876–4896.

- Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity. (n.d.). BenchChem.

- This compound: Health Benefits, Potential Risks, Dosage, and More. (n.d.). WebMD.

- Does L-Citrulline increase nitric oxide (NO) production by serving as a precursor to L-arginine? - Consensus. (n.d.).

- L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes. (2020). Frontiers in Immunology, 11.

- The Link Between L-Arginine and Nitric Oxide Production. (2025). Revive Active.

- Endothelial nitric oxide production is tightly coupled to the this compound-NO cycle. (2000). Proceedings of the National Academy of Sciences, 97(16), 9044–9049.

- l-Citrulline Supplementation: Impact on Cardiometabolic Health. (2018). Nutrients, 10(7), 921.

- (PDF) L-Citrulline Supplementation: Impact on Cardiometabolic Health. (2018).

- Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ. (2003). British Journal of Pharmacology, 138(7), 1219–1228.

- Effects of L-citrulline supplementation on nitric oxide and antioxidant markers after high-intensity interval exercise in young men: a randomised controlled trial. (2021). British Journal of Nutrition, 1-23.

- Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. (2000). Methods in Enzymology, 321, 275-286.

- Acute ingestion of this compound stimulates nitric oxide synthesis but does not increase blood flow in healthy young and older adults with heart failure. (2012). American Journal of Physiology-Endocrinology and Metabolism, 303(10), E1177-E1189.

- Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research.

- Induction of this compound-nitric oxide (NO) cycle enzymes and NO production in immunostimulated rat RPE-J cells. (2003). Experimental Eye Research, 76(2), 233-240.

- L-citrulline is an intermediate in the urea and nitric oxide cycles.... (n.d.).

- Accessibility of endothelial and inducible nitric oxide synthase to the intracellular this compound-arginine regeneration pathway. (2004). Journal of Neurochemistry, 90(4), 889-897.

- This compound, Arginine, and Nitric Oxide: How Better Blood Flow Supports A Cool Body. (2025).

- L-Citrulline: Evidence-Based Benefits, Mechanisms, and Uses. (2025). Treadwell, DPT.

- Metabolism of this compound. NO: Nitric oxide; NOS. (n.d.).

- L-Citrulline Supplement Benefits and Side Effects. (2023). Health Cleveland Clinic.

- L-Citrulline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.

- Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.

- How can I assay nitric oxide synthase activity in human RBCs? (2014).

- Acute ingestion of this compound stimulates nitric oxide synthesis but does not increase blood flow in healthy young and older adults with heart failure. (2012). American Physiological Society Journal.

- Impact of l‐this compound on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells. (2023). Physiological Reports, 11(7), e15664.

- A Comparative Analysis of the Effectiveness of L-Arginine and L-Citrulline Supplementation on Nitric Oxide Synthesis and Subsequent Exercise Performance in Humans. (2015). Ommega Online Publishers.

- L-Citrulline: The Secret to Living Longer Revealed. (2024). Reddit.

Sources

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of endothelial nitric oxide synthase: location, location, location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. reviveactive.com [reviveactive.com]

- 9. Endothelial nitric oxide production is tightly coupled to the this compound-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of this compound-nitric oxide (NO) cycle enzymes and NO production in immunostimulated rat RPE-J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accessibility of endothelial and inducible nitric oxide synthase to the intracellular this compound-arginine regeneration pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Frontiers | Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium [frontiersin.org]

- 19. Regulation of endothelial nitric oxide synthase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound: Health Benefits, Potential Risks, Dosage, and More [webmd.com]

- 25. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 26. health.clevelandclinic.org [health.clevelandclinic.org]

The Pivotal Roles of L-Citrulline Beyond Protein Synthesis: A Technical Guide for Researchers and Clinicians

Abstract

L-citrulline, a non-proteinogenic α-amino acid, has emerged from relative obscurity as a critical player in a spectrum of physiological processes that extend far beyond its classical role as an intermediate in the urea cycle. This technical guide provides an in-depth exploration of the in vivo non-proteinogenic functions of L-citrulline, tailored for researchers, scientists, and drug development professionals. We will dissect its central role in nitric oxide homeostasis, ammonia detoxification, and its burgeoning implications in cardiovascular health, immunomodulation, and as a diagnostic biomarker. This guide synthesizes current mechanistic understanding with practical experimental methodologies, offering a comprehensive resource for investigating and harnessing the therapeutic potential of this versatile amino acid.

Introduction: The Unique Metabolic Position of L-Citrulline

Unlike the 20 proteinogenic amino acids, L-citrulline is not incorporated into proteins during translation.[1][2][3] Its name is derived from Citrullus lanatus, the Latin name for watermelon, which is one of the richest natural sources of this compound.[2] The primary endogenous production of L-citrulline occurs in the enterocytes of the small intestine from precursor amino acids such as glutamine and proline.[4] A key feature of L-citrulline's metabolism is its ability to bypass hepatic extraction, a characteristic that distinguishes it from L-arginine and is central to many of its systemic effects.[5][6][7] This unique metabolic fate allows L-citrulline to be efficiently transported to the kidneys and other tissues for conversion to L-arginine, thereby serving as a highly effective systemic L-arginine precursor.[6][8][9]

Core Functions of L-Citrulline: Beyond a Simple Metabolic Intermediate

The non-proteinogenic nature of L-citrulline allows it to participate in critical metabolic pathways without being sequestered into protein structures. Its two most well-characterized roles are in the urea cycle and as a precursor for nitric oxide synthesis.

The Urea Cycle: A Central Role in Ammonia Detoxification

L-citrulline is a crucial intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[2][5][10] Within the mitochondria of hepatocytes, ornithine transcarbamylase (OTC) catalyzes the synthesis of citrulline from ornithine and carbamoyl phosphate. This compound is then transported to the cytosol, where it is converted to argininosuccinate by argininosuccinate synthetase (ASS). This is a rate-limiting step in the urea cycle. Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinate to produce L-arginine and fumarate. The L-arginine is then hydrolyzed by arginase to yield urea and ornithine, the latter of which is transported back into the mitochondria to continue the cycle.

While the liver is the primary site of the complete urea cycle, the synthesis of this compound from ornithine also occurs in other tissues.[11] However, the liver's role in ureagenesis is paramount for systemic ammonia homeostasis. L-citrulline's involvement in this cycle is fundamental to preventing hyperammonemia, a condition with severe neurological consequences.

The this compound-Nitric Oxide (NO) Cycle: Fueling a Key Signaling Molecule

Perhaps the most extensively studied non-proteinogenic function of L-citrulline is its role as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[5]